molecular formula C17H19N5O2 B2752618 N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1219841-81-2

N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2752618
CAS No.: 1219841-81-2
M. Wt: 325.372
InChI Key: URCRBOAVXDDMMW-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, which is a fused heterocyclic system, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with suitable nitriles under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions.

The final step involves the acylation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl intermediate with N,N-diethylacetamide under controlled conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, depending on the reaction conditions and the nucleophiles used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various functional groups onto the phenyl ring or the heterocyclic core.

Scientific Research Applications

Chemistry

In chemistry, N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological properties. The pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core is a common motif in many bioactive molecules, suggesting that derivatives of this compound could exhibit significant biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets through its heterocyclic core. This interaction could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(4-oxo-2-phenylpyrimidin-5(4H)-yl)acetamide
  • N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[3,4-d][1,2,4]triazine-5(4H)-yl)acetamide
  • N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-a][1,3,5]triazine-5(4H)-yl)acetamide

Uniqueness

What sets N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide apart from similar compounds is its specific arrangement of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-20(4-2)16(23)11-21-17(24)15-10-14(19-22(15)12-18-21)13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCRBOAVXDDMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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